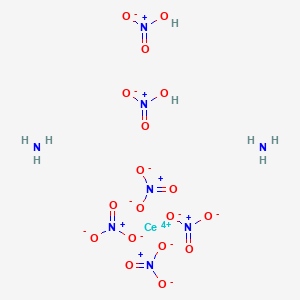![molecular formula C10H14CaN2Na2O9 B7908346 calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B7908346.png)
calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate” is known as Carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis, particularly for the formation of amides, esters, and peptides. Carbonyldiimidazole is a white crystalline solid that is highly reactive and serves as a dehydrating agent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The removal of the side product, imidazolium chloride, and the solvent results in the crystalline product in approximately 90% yield .
Industrial Production Methods
In industrial settings, the production of Carbonyldiimidazole involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired quality of Carbonyldiimidazole.
Análisis De Reacciones Químicas
Types of Reactions
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Oxidation: Carbonyldiimidazole can be oxidized to form imidazole derivatives.
Reduction: It can be reduced to form different imidazole compounds.
Substitution: Carbonyldiimidazole is commonly used in substitution reactions to form amides, esters, and peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like carboxylic acids, alcohols, and amines are used in the presence of Carbonyldiimidazole to form the desired products.
Major Products Formed
Amides: Formed by the reaction of Carbonyldiimidazole with amines.
Esters: Formed by the reaction of Carbonyldiimidazole with alcohols.
Peptides: Formed by the reaction of Carbonyldiimidazole with amino acids.
Aplicaciones Científicas De Investigación
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including amides, esters, and peptides.
Biology: Employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Carbonyldiimidazole exerts its effects through the formation of reactive intermediates that facilitate the formation of amides, esters, and peptides. The mechanism involves the activation of carboxylic acids, alcohols, and amines, leading to the formation of highly reactive intermediates that undergo nucleophilic attack to form the desired products. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another reagent used for the formation of amides and esters.
N,N’-Diisopropylcarbodiimide: Similar to Carbonyldiimidazole but with different reactivity and selectivity.
1,1’-Carbonyldiimidazole: A closely related compound with similar applications.
Uniqueness
Carbonyldiimidazole is unique due to its high reactivity and versatility in forming a wide range of organic compounds. Its ability to act as a dehydrating agent and facilitate the formation of amides, esters, and peptides makes it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Ca.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHECKPXUCKQCSH-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaN2Na2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B7908272.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B7908293.png)

![N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B7908311.png)

![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7908316.png)


![(1R,3R,5S,8R,10S,11R,12R,13S,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride](/img/structure/B7908330.png)
![but-2-enedioic acid;[(1S,2R,3S,4S,6R,7S,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B7908333.png)




